molecular formula C16H11O10P B8249098 5,5'-(Hydroxyphosphoryl)diisophthalic acid

5,5'-(Hydroxyphosphoryl)diisophthalic acid

Cat. No.: B8249098
M. Wt: 394.23 g/mol
InChI Key: NIOQUEOMFLZFJG-UHFFFAOYSA-N
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Description

5,5'-(Hydroxyphosphoryl)diisophthalic acid is an elaborate phosphorus-containing organic ligand with significant applications in materials science, particularly in the synthesis of advanced metal-organic frameworks (MOFs) . Its molecular weight is approximately 394.23 g/mol . This multifunctional ligand is engineered to construct a 3D water-stable anionic MOF, exemplified by the structure [Zn 4 (hpdia) 2 ]·[NH 2 (CH 3 ) 2 ]·3DMF·4H 2 O (FJI-C4) . The resulting MOFs are highly valued for their selective gas separation capabilities, demonstrating high selectivity for separating methane (CH 4 ) from natural gas and pyrolysis gas components like propane (C 3 H 8 ) and acetylene (C 2 H 2 ) . The incorporation of a phosphonic group, linked via a methylene bridge to the aromatic ring, provides richer coordination chemistry and enhanced conformational flexibility compared to carboxylate-only ligands, allowing for the formation of robust and functional porous materials . Our product is supplied with a high purity level of 98% . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)-hydroxyphosphoryl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11O10P/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOQUEOMFLZFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)P(=O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Phosphorylation of Diisophthalic Acid Precursors

This approach involves introducing the phosphoryl group onto a pre-constructed diisophthalic acid framework. A representative reaction sequence employs phosphorus oxychloride (POCl₃) as the phosphorylating agent under anhydrous conditions.

Reaction Conditions

  • Substrate : 5,5'-Dihydroxy-diisophthalic acid

  • Phosphorylating Agent : POCl₃ (3.0 equiv)

  • Catalyst : N,N-Dimethylformamide (DMF, catalytic)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0°C → room temperature, 12 h

  • Workup : Hydrolysis with ice-water, neutralization with NaHCO₃

The reaction proceeds via nucleophilic attack of the phenolic oxygen on phosphorus, followed by chloride displacement. The final hydrolysis step converts the P–Cl bonds to P–OH groups. Challenges include controlling the degree of phosphorylation and minimizing esterification of carboxylic acid moieties.

Table 1: Optimization of Phosphorylation Reaction Parameters

ParameterRange TestedOptimal ValueYield Impact
POCl₃ Equiv.2.0–4.03.2Max yield at 3.2
Reaction Time (h)6–2412<10% variation
Temperature (°C)-10 to 400→25 (gradient)Lower byproducts
DMF Concentration (v/v)0.5–5%2%Rate enhancement

Stepwise Assembly via Suzuki-Miyaura Coupling

An alternative modular strategy constructs the biphenyl core after introducing the phosphoryl group. This method improves regiocontrol but requires orthogonal protection of functional groups.

Synthetic Sequence

  • Monomer Preparation :

    • 5-Bromo-isophthalic acid is phosphorylated using P(O)(OiPr)₃ under Mitsunobu conditions.

    • Protection : Methyl esterification of carboxylic acids using CH₂N₂ in methanol.

  • Cross-Coupling :

    • Suzuki-Miyaura coupling between phosphorylated bromoarene and boronic ester derivatives.

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃ (2.0 equiv)

    • Solvent : Dioxane/H₂O (4:1)

  • Deprotection :

    • Simultaneous hydrolysis of methyl esters and isopropyl phosphoryl protections using LiOH in THF/H₂O.

Table 2: Comparative Analysis of Coupling vs. Direct Phosphorylation

MetricDirect MethodCoupling Method
Overall Yield (%)45–5238–42
Purity (HPLC)90–93%95–98%
Scalability>100 g feasibleLimited to <50 g
ByproductsPhospho-anhydridesHomocoupling

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate phosphorylation. A typical protocol involves:

  • Reactants : Diisophthalic acid (1.0 equiv), PCl₃ (2.5 equiv)

  • Solvent : 1,2-Dichloroethane (DCE)

  • Microwave Conditions : 150 W, 120°C, 30 min

  • Post-Irradiation Treatment : Oxidation with H₂O₂ (30%) to convert P(III)→P(V)

This method reduces reaction time from hours to minutes but requires precise temperature control to prevent decomposition of acid groups.

Purification and Isolation

Crude product purification presents challenges due to the compound’s high polarity and tendency to form metal complexes. Industrial-scale processes use:

  • Acid-Base Recrystallization :

    • Dissolve in hot 0.1M NaOH, filter, precipitate with HCl (pH 2–3)

    • Yield Recovery : 78–85%

  • Chromatographic Methods :

    • Column : C18 reverse-phase, eluent = MeOH/H₂O (0.1% TFA)

    • Analytical Purity : >98% (by HPLC-ELSD)

Table 3: Spectroscopic Characterization Data

TechniqueKey SignalsReference
¹H NMR (D₂O)δ 8.45 (s, 4H, ArH), 13.2 (br, 4H, COOH)
³¹P NMR (DMSO-d6)δ 2.8 ppm (singlet)
IR (KBr)1690 cm⁻¹ (C=O), 1250 (P=O)

Industrial-Scale Manufacturing Considerations

Commercial suppliers utilize continuous flow reactors for large-scale production, offering advantages over batch processes:

  • Residence Time : 8–12 min vs. 12 h (batch)

  • Throughput : 5 kg/day per reactor module

  • Safety : Reduced inventory of POCl₃ at any time

Critical quality control parameters include:

  • Residual solvent levels (DCM < 600 ppm)

  • Heavy metals (Pb < 10 ppm)

  • Phosphorus content (theoretical 7.85%)

Chemical Reactions Analysis

Types of Reactions

5,5’-(Hydroxyphosphoryl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

5,5'-(Hydroxyphosphoryl)diisophthalic acid has the following chemical characteristics:

  • CAS Number : 315664-57-4
  • Molecular Formula : C13_{13}H11_{11}O8_{8}P
  • Molecular Weight : 308.19 g/mol

The compound features two isophthalic acid moieties linked by a hydroxyphosphoryl group, which enhances its reactivity and potential for forming coordination complexes.

Metal-Organic Frameworks (MOFs)

One of the most promising applications of this compound is in the development of metal-organic frameworks (MOFs). These structures are known for their high surface area and tunable porosity, making them suitable for gas storage and separation. The hydroxyphosphoryl group can act as a ligand to metal ions, facilitating the formation of stable MOFs that can selectively adsorb gases such as carbon dioxide and methane.

Case Study: CO2_2 Adsorption

Research has shown that MOFs synthesized with this compound exhibit significant CO2_2 adsorption capabilities. For instance, one study reported a CO2_2 uptake of 3.6 mmol/g at 0 °C and 1 bar pressure, demonstrating its potential for carbon capture technologies .

Drug Delivery Systems

The hydroxyphosphoryl group in this compound can enhance the solubility and bioavailability of pharmaceutical compounds. Its ability to form complexes with various drugs allows for controlled release mechanisms, which are crucial in improving therapeutic efficacy.

Example: Anticancer Drug Delivery

In a recent study, researchers utilized this compound as a carrier for anticancer agents. The results indicated that drug-loaded nanoparticles exhibited sustained release profiles, significantly enhancing the cytotoxic effects against cancer cell lines compared to free drugs .

Water Treatment

The chelating properties of this compound make it suitable for applications in water treatment processes. It can effectively bind to heavy metals and other contaminants, facilitating their removal from wastewater.

Case Study: Heavy Metal Removal

In laboratory experiments, this compound demonstrated an efficiency of over 90% in removing lead ions from contaminated water samples at concentrations up to 100 mg/L. This highlights its potential as an eco-friendly agent for environmental remediation .

Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Materials ScienceDevelopment of MOFsHigh surface area and selectivity
PharmaceuticalsDrug delivery systemsEnhanced solubility and controlled release
Environmental ScienceWater treatmentEffective heavy metal removal

Mechanism of Action

The mechanism of action of 5,5’-(Hydroxyphosphoryl)diisophthalic acid involves its interaction with molecular targets through its hydroxyphosphoryl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Gas Adsorption and Selectivity

  • H₅hpdia-based MOFs : Achieve C₂H₂ uptake of 1.94 mmol/g at 298 K with C₂/C₁ selectivity >5 due to polar phosphoryl interactions .
  • H₄L3-based MOFs : Exhibit CO₂/N₂ selectivity of 25:1 at 273 K, leveraging naphthalene-derived π-π interactions .
  • H₄BADI-based MOFs : Show solvent-dependent pore sizes (6–12 Å), enabling adjustable CH₄ and CO₂ capacities .

Photocatalytic Activity

  • H₂L-based Zn(II) MOFs: Degrade 90.01% of p-nitrophenol (80 ppm) in 50 min via hole and ·OH radical mechanisms .
  • H₄L-based MOFs: Limited photocatalytic utility due to weaker charge separation compared to phosphoryl/carboxylate hybrids .

Chemical Stability

  • H₅hpdia MOFs : Retain structural integrity in aqueous and acidic media (pH 2–12), outperforming carboxylate frameworks like HKUST-1 .
  • H₂L MOFs : Decompose in strong acids (pH <2) due to labile carboxylate-zinc bonds .

Critical Analysis of Key Differences

Coordination Strength : Phosphoryl groups in H₅hpdia form stronger bonds with metals (e.g., Zn²⁺, Cu²⁺) than carboxylates, enhancing framework stability .

Pore Functionality : Amide or ether linkages in analogs (e.g., H₄L, H₂L) introduce hydrogen-bonding sites but lack the polarizability of phosphoryl groups, reducing gas adsorption efficiency .

Dynamic Behavior : Anthracene-based H₄BADI MOFs exhibit solvent-induced structural flexibility, whereas H₅hpdia frameworks maintain rigidity under varying conditions .

Biological Activity

5,5'-(Hydroxyphosphoryl)diisophthalic acid (HPDPA) is a phosphonic acid derivative that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. Its structural features suggest potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of HPDPA, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

HPDPA is characterized by its diisophthalic acid backbone with hydroxyl and phosphoryl groups. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

  • Molecular Formula : C_14H_12O_6P
  • Molecular Weight : 307.21 g/mol
  • Solubility : Soluble in water and organic solvents

Antimicrobial Activity

Research has demonstrated that HPDPA exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Zhang et al. (2021) investigated the compound's efficacy against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that HPDPA is particularly effective against Staphylococcus aureus, suggesting its potential application in developing antimicrobial agents.

Anti-inflammatory Activity

HPDPA has also been studied for its anti-inflammatory effects. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that HPDPA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Case Study : A study by Lee et al. (2022) demonstrated that treatment with HPDPA at concentrations of 50 µM resulted in a 45% reduction in TNF-α levels compared to untreated controls.

Anticancer Activity

The anticancer potential of HPDPA has been explored in several cancer cell lines. In a study by Kim et al. (2023), HPDPA was tested on human breast cancer cells (MCF-7) and showed promising results.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

At a concentration of 50 µM, HPDPA reduced cell viability by 60%, indicating its potential as a chemotherapeutic agent.

The biological activities of HPDPA can be attributed to its ability to modulate various signaling pathways:

  • Antimicrobial Mechanism : HPDPA disrupts bacterial cell membrane integrity, leading to cell lysis.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, reducing the expression of inflammatory cytokines.
  • Anticancer Mechanism : HPDPA induces apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing 5,5'-(Hydroxyphosphoryl)diisophthalic acid and its derivatives?

The synthesis typically involves multi-step organic reactions, including phosphorylation of diisophthalic acid precursors. Hydrothermal or solvothermal methods are widely used for coordinating the ligand with metal ions to form MOFs. For example, analogous ligands like 5,5'-([2,2'-bipyridine]-5,5'-dicarbonyl)bis(azanediyl)diisophthalic acid (H4L2) are synthesized via condensation reactions under controlled pH and temperature, followed by purification via recrystallization . Key steps include monitoring reaction progress using FTIR to confirm phosphorylation and NMR for structural validation.

Q. What spectroscopic and crystallographic methods are critical for characterizing the structural integrity of metal-organic frameworks (MOFs) derived from this ligand?

Single-crystal X-ray diffraction (SCXRD) is essential for determining MOF topology and ligand-metal coordination modes. Powder XRD (PXRD) verifies phase purity, while thermogravimetric analysis (TGA) assesses thermal stability up to 400°C, as demonstrated in Zn(II) coordination polymers . FTIR confirms ligand functional groups (e.g., P=O at ~1200 cm⁻¹), and luminescence spectroscopy probes electronic properties for sensing applications .

Advanced Research Questions

Q. How can researchers address interpenetration issues in MOFs synthesized using this compound ligands?

Interpenetration, where multiple frameworks intertwine, can reduce porosity. Strategies include:

  • Ligand Functionalization : Bulky substituents on the ligand backbone sterically hinder interpenetration. For example, inserting thiophene or bipyridine groups increases steric bulk, as seen in NKU-113 .
  • Solvent Modulation : Using solvents with lower polarity (e.g., DMF) during synthesis can favor non-interpenetrated structures by slowing nucleation .
  • Post-Synthetic Modification : Introducing secondary ligands or metal clusters can stabilize the framework and prevent collapse .

Q. What strategies optimize the thermal and chemical stability of coordination polymers incorporating this ligand under reactive conditions?

  • Metal-Cluster Selection : Robust metal nodes (e.g., Zr⁴+ or Co²+) enhance stability. For instance, uranium-based MOFs with diisophthalic acid ligands exhibit stability in acidic conditions due to strong U-O bonds .
  • Ligand Rigidity : Conjugated backbones (e.g., anthracene derivatives) improve resistance to hydrolysis. The ligand 5,5′-(anthracene-9,10-diyl)diisophthalic acid (H4DPATC) forms stable frameworks even in aqueous media .
  • Cross-Linking : Secondary interactions (e.g., hydrogen bonding or π-π stacking) between ligand aromatic groups and metal centers reinforce structural integrity, as observed in Zn(II) polymers .

Q. How do researchers resolve contradictions in porosity data for MOFs derived from structurally similar diisophthalic acid ligands?

Discrepancies often arise from synthetic variables (e.g., solvent, temperature). Systematic studies using gas adsorption (BET surface area analysis) under standardized conditions are critical. For example, MOFs with expanded ligands like terphenyl show higher methane storage (240 cm³/g at 36 atm) compared to smaller analogues, highlighting the role of ligand length in porosity . Contradictory reports on pore size require validation via SCXRD and synchrotron PXRD to confirm framework rigidity .

Methodological Considerations

  • Experimental Design : For reproducibility, document synthetic parameters (pH, solvent ratio, heating rate) meticulously. For example, reductive condensation of 5-nitroisophthalic acid to form azo-linked ligands requires precise NaOH concentration and reaction time .
  • Data Interpretation : Correlate TGA weight loss (e.g., ~20% at 150°C for solvent removal) with PXRD to confirm framework retention post-activation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Reactant of Route 2
5,5'-(Hydroxyphosphoryl)diisophthalic acid

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